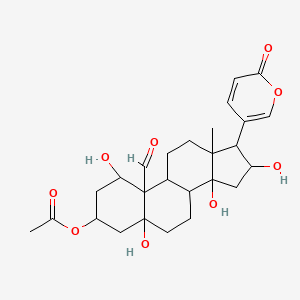

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide

Beschreibung

Eigenschaften

CAS-Nummer |

36405-85-3 |

|---|---|

Molekularformel |

C26H34O9 |

Molekulargewicht |

490.5 g/mol |

IUPAC-Name |

[10-formyl-1,5,14,16-tetrahydroxy-13-methyl-17-(6-oxopyran-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C26H34O9/c1-14(28)35-16-9-20(30)25(13-27)17-5-7-23(2)22(15-3-4-21(31)34-12-15)19(29)11-26(23,33)18(17)6-8-24(25,32)10-16/h3-4,12-13,16-20,22,29-30,32-33H,5-11H2,1-2H3 |

InChI-Schlüssel |

LMCGIPDPVHSWDF-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)OC1CC(C2(C3CCC4(C(C(CC4(C3CCC2(C1)O)O)O)C5=COC(=O)C=C5)C)C=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Extraction from Plant Material

3.1.1 Plant Material Collection and Preparation

- The roots and aerial parts of Kalanchoe daigremontiana are harvested, cleaned, and dried under controlled conditions to prevent degradation of sensitive bufadienolides.

- The dried plant material is then ground into a fine powder to increase the surface area for solvent extraction.

- The powdered plant material is subjected to extraction using organic solvents such as methanol, ethanol, or a mixture of methanol and water.

- Maceration or Soxhlet extraction techniques are commonly employed, with extraction times ranging from several hours to days depending on the method.

- The extraction is typically performed at ambient or slightly elevated temperatures (25–60 °C) to optimize yield while preserving compound integrity.

3.1.3 Concentration and Initial Purification

- The crude extract is concentrated under reduced pressure using a rotary evaporator to remove solvents.

- The concentrated extract is then subjected to liquid-liquid partitioning, often with solvents like ethyl acetate and water, to separate bufadienolides from other polar and non-polar constituents.

Isolation and Purification Techniques

- Silica gel column chromatography is the primary method used for isolating bufadienolides.

- Gradient elution with solvent systems such as chloroform-methanol or hexane-ethyl acetate is applied to separate compounds based on polarity.

- Fractions containing 3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide are identified by thin-layer chromatography (TLC) and pooled.

3.2.2 High-Performance Liquid Chromatography (HPLC)

- Further purification is achieved using preparative HPLC, employing reverse-phase columns (e.g., C18) with water-acetonitrile gradients.

- Detection is typically performed at UV wavelengths specific to bufadienolides (~220–280 nm).

- Purity levels exceeding 98% are attainable, as confirmed by HPLC and nuclear magnetic resonance (NMR) spectroscopy.

Summary Table of Preparation Methods

Analytical and Structural Confirmation

- Structural elucidation of the compound is confirmed by spectroscopic methods including NMR (1H, 13C), mass spectrometry (MS), and infrared (IR) spectroscopy.

- The presence of the acetyloxy group at the 3-position is verified by characteristic chemical shifts and IR absorption bands.

- Molecular formula: C26H36O8; Molecular weight: ~476.56 g/mol.

- The compound exhibits a bufadienolide skeleton with multiple hydroxyl groups and a lactone ring at C-17β.

Research Findings on Preparation Efficiency and Yields

- Extraction yields of bufadienolides vary depending on plant part, solvent, and extraction time but typically range from 0.1% to 1.5% of dry weight.

- Purification steps achieve high purity (>98%) suitable for pharmacological testing.

- Semi-synthetic acetylation enhances compound stability and bioavailability in some cases, although detailed yield data are limited.

Analyse Chemischer Reaktionen

Types of Reactions

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes under specific conditions.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used to replace the acetyloxy group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols.

Wissenschaftliche Forschungsanwendungen

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide involves its interaction with specific molecular targets and pathways. The acetyloxy group can act as a protective group, allowing the compound to interact with enzymes and receptors in a controlled manner. The hydroxyl groups may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Table 1: Substituent Comparison

*Inferred from analogs; exact data unavailable.

Key Observations:

Hydroxylation: The target compound has four hydroxyl groups (positions 1, 5, 14, 16), whereas bufotalin (3β,14,16β-trihydroxy) and acetylcinobufotalin (5-hydroxy) have fewer . Additional hydroxyls increase polarity, reducing LogP compared to acetylated analogs.

Acetylation: The 3-acetyloxy group is shared with acetylcinobufotalin and the target compound. However, acetylcinobufotalin also has a 16-acetate, enhancing its lipophilicity (LogP ~2.7) , while the target compound’s 16-hydroxy group likely lowers its LogP.

Oxo and Epoxy Groups: The 19-oxo group in the target compound and bufotalinin may confer reactivity for hydrogen bonding . In contrast, acetylcinobufotalin and ’s compound feature a 14,15-epoxy ring, which can stabilize the structure but reduce solubility .

Physicochemical Properties

Table 2: Experimental Properties of Selected Analogs

*Estimated based on hydroxyl/acetyloxy balance.

Key Observations:

- Lipophilicity: The target compound’s four hydroxyl groups likely result in a lower LogP compared to acetylcinobufotalin (LogP 2.7) and ’s butoxy derivative (LogP 5.15) .

- Thermal Stability : Higher boiling points (e.g., 618°C for ’s compound) correlate with increased molecular weight and acetylation .

Biologische Aktivität

3-(Acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide is a bufadienolide compound derived from various species of the Kalanchoe genus, known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes multiple hydroxyl groups and an acetyloxy moiety. Its molecular formula is , and it has a molecular weight of approximately 402.51 g/mol. The presence of these functional groups contributes to its biological activity.

Anticancer Properties

Research has indicated that bufadienolides possess significant anticancer properties. A study demonstrated that 3-(acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide exhibited cytotoxic effects against various cancer cell lines. The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways and the modulation of Bcl-2 family proteins .

Cardiovascular Effects

Bufadienolides are also known for their cardiotonic effects. They can enhance cardiac contractility by inhibiting Na+/K+ ATPase activity, leading to increased intracellular calcium levels. This mechanism has been explored in animal models, where the compound demonstrated potential benefits in treating heart failure .

Antimicrobial Activity

Studies have shown that 3-(acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide exhibits antimicrobial properties against various bacterial strains. Its efficacy against pathogens such as Staphylococcus aureus and Escherichia coli suggests a potential application in treating infections .

Immunomodulatory Effects

The compound has also been studied for its immunomodulatory effects. It appears to enhance the immune response by promoting the proliferation of lymphocytes and increasing the production of cytokines such as IL-2 and IFN-γ. This property could be beneficial in developing therapies for autoimmune diseases .

The mechanisms underlying the biological activities of 3-(acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide involve multiple pathways:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.

- Calcium Homeostasis : By inhibiting Na+/K+ ATPase, it alters calcium dynamics within cardiac cells.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes has been proposed as a mechanism for its antimicrobial activity.

Study 1: Anticancer Activity in vitro

In a controlled laboratory setting, 3-(acetyloxy)-1,5,14,16-tetrahydroxy-19-oxobufa-20,22-dienolide was tested against several cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer). Results showed a dose-dependent inhibition of cell growth with IC50 values indicating potent activity at low concentrations .

Study 2: Cardiovascular Effects in Animal Models

A study involving rats with induced heart failure demonstrated that administration of this bufadienolide led to significant improvements in cardiac function as measured by echocardiography. The treated group showed enhanced ejection fraction compared to controls .

Study 3: Antimicrobial Efficacy

In vitro assays against common bacterial strains revealed that the compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics. This suggests its potential as an alternative treatment for bacterial infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.